Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-
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Overview
Description
Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which includes a pyridine ring fused to a triazine ring, with a hydroxyl group at the 3-position. The presence of these functional groups and the fused ring system endows the compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with formamide under high temperature can yield the desired triazine ring system . The hydroxyl group can be introduced through subsequent oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize costs. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can produce an amine derivative .
Scientific Research Applications
Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with a similar fused ring system but different biological activities.
Pyrido[4,3-d]pyrimidine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- stands out due to its unique combination of a pyridine and triazine ring with a hydroxyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
655244-89-6 |
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Molecular Formula |
C6H4N4O2 |
Molecular Weight |
164.12 g/mol |
IUPAC Name |
3-hydroxypyrido[3,2-d]triazin-4-one |
InChI |
InChI=1S/C6H4N4O2/c11-6-5-4(2-1-3-7-5)8-9-10(6)12/h1-3,12H |
InChI Key |
KENXEMKVFFJZFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)N(N=N2)O)N=C1 |
Origin of Product |
United States |
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